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Compound of Interest

Compound Name: 2-Methylquinolin-3-ol

Cat. No.: B1297092

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
methylquinolin-3-ol (CAS No. 613-19-4), a key intermediate in the synthesis of various dyes
and a significant scaffold in medicinal chemistry. This document is intended for researchers,
scientists, and professionals in drug development, offering a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 2-Methylquinolin-3-ol

2-Methylquinolin-3-ol, also known as 3-hydroxyquinaldine, belongs to the quinoline family of
heterocyclic aromatic compounds. Its structure, featuring a hydroxyl group at the 3-position and
a methyl group at the 2-position of the quinoline ring, imparts specific chemical properties that
are reflected in its spectral characteristics. Understanding these spectral fingerprints is crucial
for its identification, purity assessment, and the structural elucidation of its derivatives.

Visualizing the Core Structure

To provide a clear structural reference, the following diagram illustrates the molecular structure
of 2-Methylquinolin-3-ol.

Caption: Molecular structure of 2-Methylquinolin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. While experimental spectra for 2-methylquinolin-3-ol are not readily available in the
public domain, we can predict the expected chemical shifts based on the analysis of closely
related quinoline derivatives and fundamental principles.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-methylquinolin-3-ol is expected to show distinct signals for
the aromatic protons, the methyl protons, and the hydroxyl proton.

Predicted Chemical o
Proton _ Multiplicity Notes
Shift (ppm)

The chemical shift is
) ) highly dependent on
-OH 1.0 - 5.0 (variable) Singlet (broad)
solvent and

concentration.

Expected to be a
) ) singlet due to the
Aromatic-H (C4-H) ~75-7.8 Singlet ]
absence of adjacent

protons.

These protons on the
benzene ring will
Aromatic-H (C5-H, ) exhibit complex
~7.2-8.2 Multiplet o
C6-H, C7-H, C8-H) splitting patterns due
to coupling with each

other.

The methyl group
-CHs ~2.5 Singlet protons are expected

to appear as a singlet.

Causality Behind Predicted Shifts:

e The aromatic protons resonate in the downfield region (7.2-8.2 ppm) due to the deshielding
effect of the aromatic ring current.
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e The exact positions of the aromatic protons are influenced by the electronic effects of the
hydroxyl and methyl substituents.

» The methyl group protons appear in the upfield region characteristic of alkyl groups attached
to an aromatic system.

e The hydroxyl proton signal is often broad and its position is variable due to hydrogen
bonding and exchange with trace amounts of water in the solvent.

3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Each unique carbon atom in 2-methylquinolin-3-ol will give rise to a distinct signal.

Predicted Chemical Shift
Carbon Notes

(ppm)

The carbon bearing the
C=0 (C3) ~140 - 150 hydroxyl group is expected to

be significantly downfield.

The carbon atom of the C=N

C=N (C2) ~155 - 165 _ o
bond in the quinoline ring.
. Carbons in the aromatic rings
Aromatic C-H ~115- 135
that are bonded to hydrogen.
) Quaternary carbons within the
Aromatic Quaternary C ~125 - 145 )
fused ring system.
The methyl carbon signal
-CHs ~20-25 appears in the typical upfield

region for alkyl groups.

Causality Behind Predicted Shifts:

» The electronegativity of the nitrogen and oxygen atoms causes a downfield shift for the
adjacent carbon atoms (C2 and C3).[1]
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e The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of
the hydroxyl group and the electron-donating (by hyperconjugation) nature of the methyl

group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate
structural elucidation.
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Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-methylquinolin-3-ol will be
dominated by vibrations of the quinoline ring system, the hydroxyl group, and the methyl group.
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Wavenumber (cm~?)

Vibrational Mode

Intensity

O-H stretch (hydrogen-

3200 - 3600 Strong, broad
bonded)

3000 - 3100 Aromatic C-H stretch Medium

2850 - 3000 Aliphatic C-H stretch (-CHs) Medium

~1620, ~1580, ~1500

C=C and C=N stretching

(quinoline ring)

Strong to medium

~1450 -CHs bend Medium

~1200 - 1300 C-O stretch (phenol) Strong
Aromatic C-H out-of-plane

750 - 900 Strong

bending

Interpretation of Key IR Absorptions:

e The broad and strong absorption in the 3200-3600 cm~1 region is a characteristic signature

of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[2]

e The multiple sharp peaks in the 1500-1620 cm~1 region are indicative of the stretching

vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic

quinoline core.[3]

e The strong band around 1200-1300 cm~1 is attributed to the C-O stretching vibration of the

phenolic hydroxyl group.

e The pattern of strong absorptions in the 750-900 cm~? region can provide information about

the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition (ATR-

FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for

obtaining IR spectra of solid samples.
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e Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
Record a background spectrum of the empty ATR accessory.

o Sample Application: Place a small amount of powdered 2-methylquinolin-3-ol onto the ATR
crystal.

» Pressure Application: Apply consistent pressure to the sample using the ATR pressure arm to
ensure good contact with the crystal.

o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to
obtain a spectrum with a good signal-to-noise ratio.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and structure.

Expected Molecular lon: For 2-methylquinolin-3-ol (C10HsNO), the expected molecular ion
peak ([M]*) in an electron ionization (El) mass spectrum would be at a mass-to-charge ratio
(m/z) of 159.

Predicted Fragmentation Pattern

The fragmentation of the 2-methylquinolin-3-ol molecular ion is expected to proceed through
several characteristic pathways, primarily involving the stable quinoline ring system.
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Caption: Predicted major fragmentation pathways for 2-Methylquinolin-3-ol.
Interpretation of Fragmentation:

e Loss of a hydrogen radical (*H): A peak at m/z 158 ([M-H]*) is expected, resulting from the
loss of the hydroxyl hydrogen or a hydrogen from the methyl group.

e Loss of carbon monoxide (CO): A significant peak at m/z 131 ([M-CO]*") is anticipated due to
the expulsion of a CO molecule from the hydroxylated ring, a common fragmentation
pathway for phenols and related compounds.[4]

e Loss of hydrogen cyanide (HCN): The quinoline ring can undergo fragmentation by losing a
molecule of HCN, leading to a peak at m/z 132 ([M-HCN]*").

Experimental Protocol for Mass Spectrometry Data
Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of
volatile and thermally stable compounds like 2-methylquinolin-3-ol.

o Sample Preparation: Prepare a dilute solution of 2-methylquinolin-3-ol in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate).
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e GC Separation: Inject a small volume (e.g., 1 pL) of the solution into the GC. The compound
will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms
column).

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is typically ionized by electron impact (El) at 70 eV.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectral data of 2-methylquinolin-3-ol provides a unique fingerprint for its identification
and characterization. This guide has detailed the expected NMR, IR, and MS spectral features,
explained the underlying principles for these observations, and provided standardized protocols
for data acquisition. By understanding these spectral properties, researchers can confidently
identify this important chemical intermediate and utilize it in their synthetic and developmental
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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